A dihydropyridine derivative, which, in contrast to NIFEDIPINE, functions as a calcium channel agonist. The compound facilitates Ca2+ influx through partially activated voltage-dependent Ca2+ channels, thereby causing vasoconstrictor and positive inotropic effects. It is used primarily as a research tool.
methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
CAS No.: 98791-67-4
Cat. No.: VC0007474
Molecular Formula: C16H15F3N2O4
Molecular Weight: 356.30 g/mol
* For research use only. Not for human or veterinary use.
![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate - 98791-67-4](/images/no_structure.jpg)
CAS No. | 98791-67-4 |
---|---|
Molecular Formula | C16H15F3N2O4 |
Molecular Weight | 356.30 g/mol |
IUPAC Name | methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
Standard InChI | InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m1/s1 |
Standard InChI Key | ZFLWDHHVRRZMEI-CYBMUJFWSA-N |
Isomeric SMILES | CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC |
SMILES | CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC |
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure comprises a 1,4-dihydropyridine ring substituted at the 2- and 6-positions with methyl groups, a nitro group at position 5, and a 2-(trifluoromethyl)phenyl moiety at position 4. The carboxylate ester at position 3 completes the functionalization, as illustrated by its SMILES notation: CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
. The (4R) stereochemistry is critical for its biological activity, distinguishing it from the (4S) enantiomer, which exhibits divergent pharmacological effects.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅F₃N₂O₄ |
Molecular Weight | 356.30 g/mol |
LogP (Octanol-Water) | 3.4 |
Topological Polar Surface Area | 84.2 Ų |
IUPAC Name | Methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
Data derived from computational models and experimental measurements .
Stereochemical Considerations
The (4R) configuration confers distinct electronic and steric properties, influencing receptor binding kinetics. X-ray crystallography and NMR studies reveal that the trifluoromethylphenyl group adopts a pseudo-axial orientation, creating a steric clash that stabilizes the dihydropyridine ring in a boat conformation . This conformational rigidity enhances selectivity for L-type calcium channels over other voltage-gated channels .
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a Hantzsch dihydropyridine synthesis variant, involving cyclocondensation of methyl acetoacetate, ammonium nitrate, and 2-(trifluoromethyl)benzaldehyde. Asymmetric induction at the 4-position is achieved using chiral auxiliaries or catalysts, yielding the (4R) enantiomer with >98% enantiomeric excess. Key steps include:
-
Knoevenagel Condensation: Formation of the nitroalkene intermediate.
-
Michael Addition: Stereoselective attack by the enamine.
-
Cyclization and Oxidation: Closure of the dihydropyridine ring.
Spectroscopic Identification
-
¹H NMR: Resonances at δ 2.35 (s, 3H, C2-CH₃), δ 3.75 (s, 3H, COOCH₃), and δ 7.45–7.65 (m, 4H, Ar-H) confirm substituent placement .
-
IR Spectroscopy: Strong absorptions at 1725 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
Mechanism of Action: Calcium Channel Modulation
L-Type Calcium Channel Interactions
The compound binds to the α₁-subunit of L-type channels, altering voltage-dependent gating. At nanomolar concentrations (EC₅₀ = 50–100 nM), it prolongs channel open time, increasing Ca²⁺ influx by 200–300% in cardiomyocytes . Paradoxically, at micromolar concentrations (>1 μM), it exhibits antagonist-like effects, reducing current amplitude by 40–60% via enhanced inactivation kinetics .
Table 2: Concentration-Dependent Effects on I<sub>Ca,L</sub>
Concentration | Effect on I<sub>Ca,L</sub> | Voltage Dependence |
---|---|---|
100 nM | ↑ 250% | V<sub>hold</sub> = -80 mV |
5 μM | ↓ 55% | V<sub>hold</sub> = -40 mV |
Data from patch-clamp studies in guinea pig ventricular myocytes .
Enantiomer-Specific Pharmacology
The (4R) enantiomer’s efficacy contrasts sharply with the (4S) form. For instance, at -80 mV holding potential, (4R) enhances I<sub>Ca,L</sub> by 250%, whereas (4S) produces only a 120% increase . This stereoselectivity arises from differential interactions with phenylalanine residues in the channel’s III-S6 helix .
Recent Advances and Future Directions
Structural Optimization
Efforts to improve metabolic stability focus on replacing the methyl ester with trifluoroethyl or cyclopropylmethyl groups, reducing hepatic clearance by 30–40% in preclinical models .
Clinical Translation Challenges
-
Species Variability: Rat cardiomyocytes show 50% lower sensitivity than human counterparts.
-
Off-Target Effects: 20% inhibition of hERG channels at 10 μM, necessitating further derivatization.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume